molecular formula C17H15N3O2 B12998602 4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B12998602
M. Wt: 293.32 g/mol
InChI Key: WFOMOYNSEBHTKV-UHFFFAOYSA-N
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Description

4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that incorporates a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and purification techniques is optimized to ensure high yield and purity of the final product. Techniques such as recrystallization, chromatography, and distillation are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The pyrazole ring may also interact with enzyme active sites, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-4-phenyl-1H-pyrazol-1-yl)benzoic acid
  • 4-(5-Amino-4-(p-tolyl)-1H-pyrazol-1-yl)benzoic acid
  • 4-(5-Amino-4-(m-tolyl)-1H-pyrazol-1-yl)benzoic acid

Uniqueness

4-(5-Amino-4-(o-tolyl)-1H-pyrazol-1-yl)benzoic acid is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance the compound’s ability to interact with certain biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-[5-amino-4-(2-methylphenyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C17H15N3O2/c1-11-4-2-3-5-14(11)15-10-19-20(16(15)18)13-8-6-12(7-9-13)17(21)22/h2-10H,18H2,1H3,(H,21,22)

InChI Key

WFOMOYNSEBHTKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N

Origin of Product

United States

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